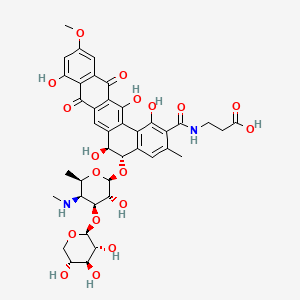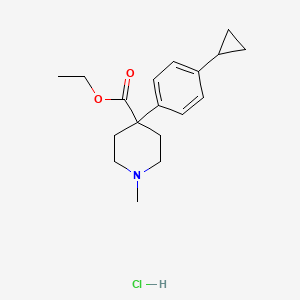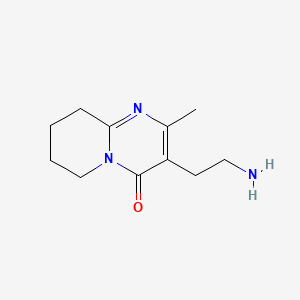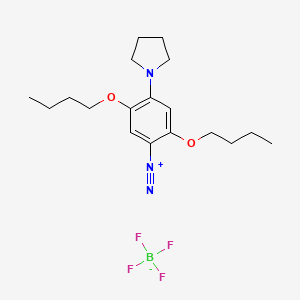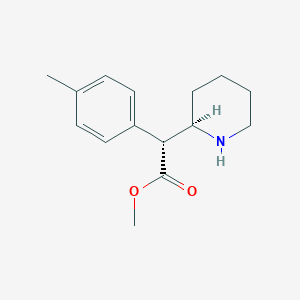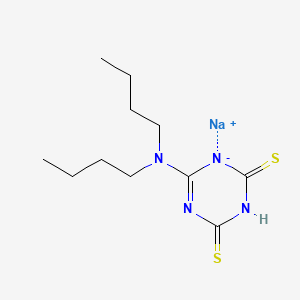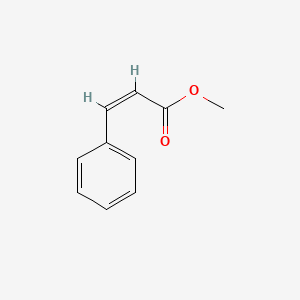
(Z)-Methyl cinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Methyl cinnamate is an organic compound that belongs to the class of cinnamates. It is the methyl ester of cinnamic acid and is characterized by its pleasant, fruity aroma. This compound is commonly found in essential oils and is used in the flavor and fragrance industry. Its chemical structure consists of a phenyl group attached to a propenoate moiety, with the double bond in the (Z)-configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-Methyl cinnamate can be synthesized through the esterification of cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-Methyl cinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cinnamic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it to cinnamyl alcohol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Cinnamic acid.
Reduction: Cinnamyl alcohol.
Substitution: Brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
Chemistry: (Z)-Methyl cinnamate is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also investigated for its role in plant metabolism and defense mechanisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory and anticancer agent.
Industry: In the flavor and fragrance industry, this compound is used to impart fruity and floral notes to perfumes, cosmetics, and food products.
Mécanisme D'action
The mechanism of action of (Z)-Methyl cinnamate involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell membranes, leading to cell lysis. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In anti-inflammatory applications, it modulates signaling pathways involved in inflammation, reducing the production of pro-inflammatory cytokines.
Comparaison Avec Des Composés Similaires
Ethyl cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester.
Cinnamic acid: The parent compound of (Z)-Methyl cinnamate, lacking the ester group.
Cinnamyl alcohol: The reduced form of cinnamic acid.
Uniqueness: this compound is unique due to its specific ester group and (Z)-configuration, which impart distinct chemical and physical properties. Its pleasant aroma and reactivity make it particularly valuable in the flavor and fragrance industry.
Propriétés
Numéro CAS |
19713-73-6 |
|---|---|
Formule moléculaire |
C10H10O2 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
methyl (Z)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H10O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-8H,1H3/b8-7- |
Clé InChI |
CCRCUPLGCSFEDV-FPLPWBNLSA-N |
SMILES isomérique |
COC(=O)/C=C\C1=CC=CC=C1 |
SMILES canonique |
COC(=O)C=CC1=CC=CC=C1 |
Point d'ébullition |
260.00 to 262.00 °C. @ 760.00 mm Hg |
melting_point |
36 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


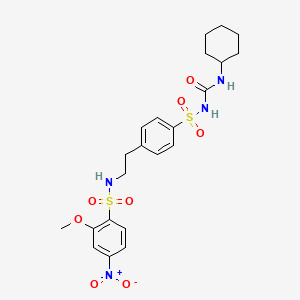


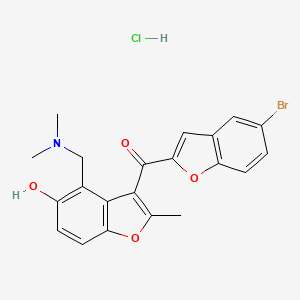


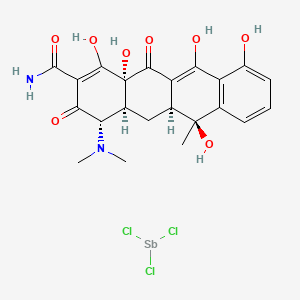
![1-methyl-4-[8-(trifluoromethyl)-6H-benzo[c][1,5]benzoxathiepin-6-yl]piperidine;oxalic acid](/img/structure/B12765285.png)
